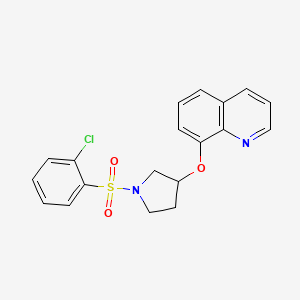

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Beschreibung

Eigenschaften

IUPAC Name |

8-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c20-16-7-1-2-9-18(16)26(23,24)22-12-10-15(13-22)25-17-8-3-5-14-6-4-11-21-19(14)17/h1-9,11,15H,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRAEXNZNPOYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors or by functionalizing preformed pyrrolidine rings.

Attachment of the Chlorophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring with 2-chlorobenzenesulfonyl chloride under basic conditions.

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Coupling of the Pyrrolidine and Quinoline Units: The final step involves the etherification of the quinoline core with the sulfonylated pyrrolidine under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline or sulfonyl derivatives.

Substitution: Substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Heterocyclic Flexibility : Piperidine-based analogs (e.g., CAS 2034557-08-7) may adopt more extended conformations compared to pyrrolidine-containing structures, affecting pharmacokinetics .

- Solubility and Bioavailability : Imidazole or pyridine substituents (e.g., CAS 2640828-52-8) could enhance aqueous solubility, a critical factor for oral bioavailability .

Biologische Aktivität

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a quinoline core linked to a pyrrolidine ring through an ether bond, along with a sulfonyl group, presents opportunities for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of 8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can be described by its IUPAC name:

| Property | Details |

|---|---|

| IUPAC Name | 8-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |

| Molecular Formula | C19H17ClN2O3S |

| Molecular Weight | 372.87 g/mol |

| CAS Number | 2034242-22-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl and chlorophenyl groups are believed to enhance its binding affinity to various enzymes and receptors, potentially leading to significant biological effects. The mechanism of action may involve:

- Enzyme Inhibition : Targeting enzymes involved in critical metabolic pathways.

- Receptor Modulation : Acting as an agonist or antagonist at specific receptors.

Biological Activities

Research has indicated that compounds similar to 8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of quinoline possess notable antimicrobial properties. For instance, compounds containing the 8-hydroxyquinoline (8-HQ) moiety have demonstrated effectiveness against various pathogens, including bacteria and fungi. In one study, derivatives were screened against pathogenic strains, revealing significant inhibition zones compared to standard drugs .

Anticancer Properties

The compound's potential as an anticancer agent is supported by its ability to inhibit tumor cell proliferation. Research indicates that derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. For example, a derivative showed no cytotoxicity at concentrations up to 200 µM while effectively inhibiting the growth of cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antiviral Activity : A study evaluated the antiviral properties against H5N1 avian influenza viruses, with certain derivatives showing up to 91.2% inhibition of virus growth while maintaining low cytotoxicity .

- Structure–Activity Relationship (SAR) : The lipophilicity and electronic properties were found to influence the biological activity significantly. Compounds with higher lipophilicity exhibited better antiviral activity .

- Antibacterial Evaluation : In another study, various derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating promising antibacterial effects with inhibition zones comparable to established antibiotics .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.